molecular formula C18H19N3O2 B2434440 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 932314-75-5

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2434440
CAS RN: 932314-75-5
M. Wt: 309.369
InChI Key: YILJWOWXOJVNJC-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it an attractive candidate for drug development.

Scientific Research Applications

Antimicrobial Applications

Research highlights the synthesis of heterocycles incorporating the antipyrine moiety, demonstrating significant antimicrobial activity. The key intermediate, 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, was used to synthesize compounds with potential as antimicrobial agents (Bondock et al., 2008). Similarly, cyanoacetamide derivatives, synthesized from citrazinic acid, showcased antibacterial and antifungal activities comparable to known antibiotics (Hossan et al., 2012).

Antitumor and Antioxidant Activities

The cyanoacylation of amino-tetrahydrobenzothiophene led to cyanoacetamide derivatives, serving as intermediates for synthesizing compounds with evaluated antitumor and antioxidant activities. Some of these synthesized products exhibited promising antioxidant properties (Bialy & Gouda, 2011).

Photoluminescent Material Development

The electrochemical oxidation of related compounds has shown the potential for creating new classes of photoluminescent materials. This research indicates the broader applicability of related cyanoacetamide derivatives in material science, specifically in developing π-conjugated oligoaminothiophenes with notable absorbance and photoluminescence properties (Ekinci et al., 2000).

Corrosion Inhibition

Some derivatives based on this compound have been synthesized and evaluated as corrosion inhibitors, demonstrating the chemical versatility of such molecules in protecting metals against corrosion in acidic media (Yıldırım & Cetin, 2008).

Insecticidal Properties

Pyridine derivatives based on similar cyanoacetamide frameworks have been synthesized and tested for their toxicity against certain aphids, showing potential as effective insecticides. This application highlights the compound's role in agriculture for pest control (Bakhite et al., 2014).

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-6-5-7-16(14(11)4)20-17(22)10-21-13(3)8-12(2)15(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILJWOWXOJVNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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